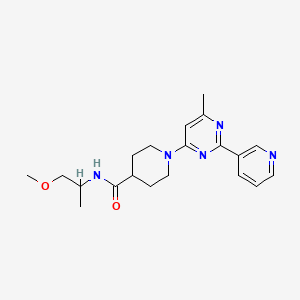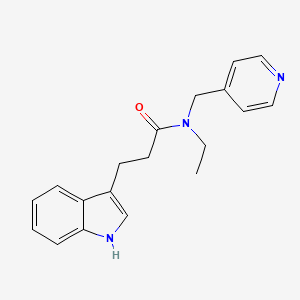![molecular formula C17H24N2O3 B3807318 N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide](/img/structure/B3807318.png)
N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide
Übersicht
Beschreibung
N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide, also known as THPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. THPPA is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases, including cardiovascular diseases, cancer, and neurological disorders.
Wirkmechanismus
N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide exerts its therapeutic effects through several mechanisms of action. One of the primary mechanisms of action is through the activation of the adenosine monophosphate-activated protein kinase (AMPK) pathway. This pathway is involved in regulating energy metabolism and has been shown to play a role in the development of various diseases, including cardiovascular diseases and cancer.
N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to have therapeutic effects in various diseases, including cancer and neurological disorders.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide has been shown to improve cardiac function by reducing inflammation and oxidative stress in the heart. Additionally, N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide has been shown to inhibit the growth of cancer cells and induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide is its small molecular size, which allows it to easily penetrate cell membranes and reach its target sites. Additionally, N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide has shown good bioavailability and pharmacokinetic properties in preclinical studies.
One of the limitations of N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide is its limited solubility in water, which can make it difficult to administer in some experimental settings. Additionally, further studies are needed to determine the potential side effects of N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide and its safety profile.
Zukünftige Richtungen
There are several future directions for the study of N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide. One potential area of research is in the development of N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide-based therapies for the treatment of cardiovascular diseases, including heart failure and myocardial infarction.
Another potential area of research is in the development of N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide-based therapies for the treatment of cancer. Further studies are needed to determine the efficacy of N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide in different types of cancer and to determine the optimal dosing and administration schedules.
Finally, there is potential for the use of N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the potential therapeutic effects of N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide in these diseases and to elucidate its mechanisms of action.
Wissenschaftliche Forschungsanwendungen
N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide has been the subject of several scientific studies due to its potential therapeutic properties. One of the most promising applications of N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide is in the treatment of cardiovascular diseases, specifically heart failure. In preclinical studies, N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide has been shown to improve cardiac function and reduce inflammation in the heart.
N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide has also shown potential in the treatment of cancer. Studies have shown that N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-acetylphenyl)-3-[(tetrahydro-2H-pyran-4-ylmethyl)amino]propanamide has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Eigenschaften
IUPAC Name |
N-(2-acetylphenyl)-3-(oxan-4-ylmethylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(20)15-4-2-3-5-16(15)19-17(21)6-9-18-12-14-7-10-22-11-8-14/h2-5,14,18H,6-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMIOWUQUXAACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)CCNCC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1H-imidazol-1-ylmethyl)-2-[(1E)-pent-1-en-1-yl]pyridine](/img/structure/B3807237.png)
![8-(5-oxo-5-phenylpentanoyl)tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3807241.png)
![5-(butylsulfonyl)-2-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3807247.png)
![5-chloro-4-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-2-methoxyphenol](/img/structure/B3807257.png)

![(3aR*,7aS*)-5-methyl-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B3807269.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidin-3-ol](/img/structure/B3807287.png)

![2-[4-cycloheptyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3807296.png)
![3-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-4(3H)-quinazolinone](/img/structure/B3807311.png)

![N-({1-[(6-isobutyl-2-methyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B3807338.png)
![2-chloro-N-{[1-(cyclopropylcarbonyl)-3-piperidinyl]methyl}isonicotinamide](/img/structure/B3807345.png)
![N-ethyl-5-(4-methoxyphenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-furamide](/img/structure/B3807347.png)